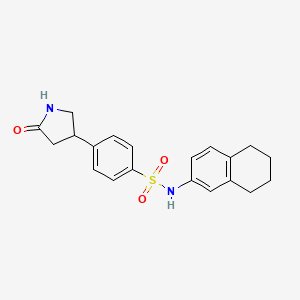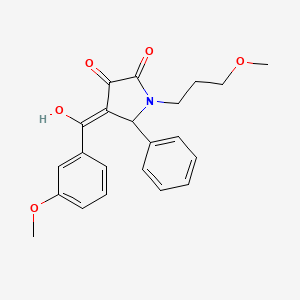![molecular formula C20H25ClN2O3 B11051172 4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one](/img/structure/B11051172.png)
4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one is a synthetic organic compound featuring a spirocyclic structure. This compound is notable for its incorporation of a piperazine ring, which is a common motif in pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drug molecules. The presence of the 3-chlorophenyl group further contributes to its biological activity, making it a compound of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)piperazine.
Spirocyclic Core Formation: The next step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a ketone or an ester, under acidic or basic conditions.
Coupling Reaction: The final step is the coupling of the piperazine derivative with the spirocyclic core. This is typically done using a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential interactions with various biological targets. The piperazine ring is known to interact with neurotransmitter receptors, making it a candidate for neurological studies.
Medicine
In medicine, 4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting conditions such as anxiety, depression, and other central nervous system disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the spirocyclic core.
作用机制
The mechanism of action of 4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one involves its interaction with molecular targets such as neurotransmitter receptors. The piperazine ring can mimic the structure of endogenous neurotransmitters, allowing the compound to bind to receptors and modulate their activity. This interaction can influence various signaling pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
4-(4-Chlorophenyl)piperazine: A simpler analogue with similar biological activity.
1-(3-Chlorophenyl)piperazine: Another analogue with a different substitution pattern on the piperazine ring.
4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine: A compound with a similar aromatic substitution but different core structure.
Uniqueness
4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one is unique due to its spirocyclic structure, which imparts distinct physicochemical properties. This structure can enhance the compound’s stability, bioavailability, and ability to cross biological membranes, making it a valuable scaffold in drug design and development.
属性
分子式 |
C20H25ClN2O3 |
|---|---|
分子量 |
376.9 g/mol |
IUPAC 名称 |
4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C20H25ClN2O3/c21-15-5-4-6-16(13-15)22-9-11-23(12-10-22)19(25)17-14-18(24)26-20(17)7-2-1-3-8-20/h4-6,13,17H,1-3,7-12,14H2 |
InChI 键 |
DHPKVSBDDNGYEB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CC1)C(CC(=O)O2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-{[5-(Benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}-9(10H)-acridinone](/img/structure/B11051098.png)
![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B11051099.png)
![N-butyl-2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]acetamide](/img/structure/B11051110.png)

![(1R,2R,5S)-2-(3-{[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]methyl}-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11051122.png)
![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11051124.png)
![methyl 3-(1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11051127.png)
![3-(4-methoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11051130.png)
![2-{2-[4-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B11051137.png)
![N-cyclopropyl-4-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]piperazine-1-carbothioamide](/img/structure/B11051149.png)


![Benzyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11051166.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051183.png)